Species-Differential VAP-1 Inhibitory Potency: Rat vs. Human vs. Bovine Enzyme IC50 Values
Cyclopentyl-[3-(2H-pyrazol-3-yl)-benzyl]-amine exhibits nanomolar inhibitory activity against VAP-1 with a marked species-dependent potency shift. The compound inhibited rat VAP-1 with an IC50 of 23 nM, human VAP-1 with an IC50 of 180 nM, and bovine VAP-1 with an IC50 of 370 nM, all measured in CHO cells using [14C]-benzylamine as substrate [1]. In contrast, the clinically investigated VAP-1 inhibitor PXS-4728A (BI-1467335) displays a less pronounced species divergence, with reported IC50 values of 5 nM (human), 21 nM (mouse), and 27 nM (bovine) [2]. The 7.8-fold difference between rat and human VAP-1 for the target compound versus the approximately 4-fold difference for PXS-4728A indicates a distinct selectivity profile that may be advantageous for rodent model-to-human translational studies requiring a tool compound with higher sensitivity to species-specific active-site topology.
| Evidence Dimension | VAP-1/SSAO inhibitory potency across species |
|---|---|
| Target Compound Data | Rat VAP-1 IC50 = 23 nM; Human VAP-1 IC50 = 180 nM; Bovine VAP-1 IC50 = 370 nM |
| Comparator Or Baseline | PXS-4728A: Human VAP-1 IC50 = 5 nM; Mouse VAP-1 IC50 = 21 nM; Bovine VAP-1 IC50 = 27 nM |
| Quantified Difference | Target compound rat/human ratio = 7.8-fold; PXS-4728A mouse/human ratio ≈ 4.2-fold; Target compound is approximately 36-fold less potent on human VAP-1 but shows a wider species dynamic range. |
| Conditions | Recombinant VAP-1 expressed in CHO cells; [14C]-benzylamine substrate; preincubation 20–30 minutes |
Why This Matters
A tool compound with a steep species-selectivity gradient enables more discriminative in vivo efficacy-to-target engagement modeling, reducing false-positive translational predictions in anti-inflammatory drug development.
- [1] BindingDB. (2018). Entry BDBM50205269 (CHEMBL3919913): Cyclopentyl-[3-(2H-pyrazol-3-yl)-benzyl]-amine. Retrieved May 11, 2026. View Source
- [2] Kubota, R., & Reid, M. J. (2020). Comparison of Inhibitor and Substrate Selectivity between Rodent and Human Vascular Adhesion Protein-1. *Mediators of Inflammation*, 2020, 3270513. https://doi.org/10.1155/2020/3270513 View Source
